![molecular formula C21H22N2O3 B3104765 tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate CAS No. 149620-85-9](/img/structure/B3104765.png)
tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate
Overview
Description
Tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate: is a complex organic compound that belongs to the class of benzodiazepine derivatives. This compound features a benzene ring attached to a diazepine ring, which is further modified with a tert-butyl group and an acetate moiety. Benzodiazepines are known for their sedative, anxiolytic, and muscle relaxant properties, making this compound potentially useful in various scientific and medical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate typically involves multiple steps, starting with the formation of the benzodiazepine core. One common approach is to start with a phenyl-substituted benzene derivative, which undergoes nitration, reduction, and subsequent cyclization to form the diazepine ring. The tert-butyl group is then introduced through a tert-butylation reaction, and the acetate moiety is added via esterification.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure consistency and purity. The process would involve careful monitoring of reaction temperatures, pressures, and reagent concentrations to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The benzene ring can be oxidized to form phenolic derivatives.
Reduction: : The diazepine ring can be reduced to form dihydro derivatives.
Substitution: : The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: : Electrophilic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Phenolic derivatives, such as hydroquinone derivatives.
Reduction: : Dihydrobenzodiazepines.
Substitution: : Brominated or nitro-substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activities, such as binding to receptors and enzymes.
Medicine: : Investigated for its potential therapeutic effects, including anxiolytic and sedative properties.
Industry: : Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The exact molecular pathways involved may vary depending on the specific biological context.
Comparison with Similar Compounds
Tert-butyl 2-(2-oxo-5-phenyl-2,3-dihydro-1H-benzo[e][1,4]diazepin-1-yl)acetate: is unique due to its specific structural features, such as the tert-butyl group and the acetate moiety. Similar compounds include:
Diazepam: : A well-known benzodiazepine with sedative and anxiolytic properties.
Chlordiazepoxide: : Another benzodiazepine used for its anxiolytic effects.
Oxazepam: : A benzodiazepine with similar therapeutic uses.
These compounds share the benzodiazepine core but differ in their substituents and specific applications.
Properties
IUPAC Name |
tert-butyl 2-(2-oxo-5-phenyl-3H-1,4-benzodiazepin-1-yl)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)26-19(25)14-23-17-12-8-7-11-16(17)20(22-13-18(23)24)15-9-5-4-6-10-15/h4-12H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUODWEBWPBHFEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)CN=C(C2=CC=CC=C21)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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